2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

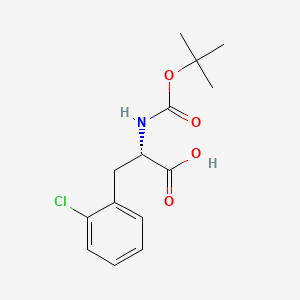

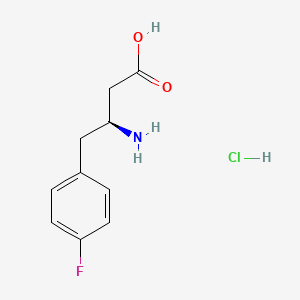

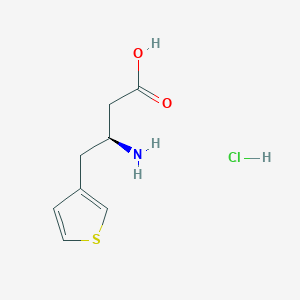

The compound “2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile” is a complex organic molecule that contains a pyrrole ring, a naphthalene ring, an amino group, and a carbonitrile group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The amino group (-NH2) and carbonitrile group (-CN) are also attached to the pyrrole ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, the amino group, and the carbonitrile group. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions . The amino group can act as a nucleophile in various reactions, while the carbonitrile group can undergo reactions such as hydrolysis and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and carbonitrile groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The 2-aminothiazole scaffold, to which our compound is related, has been documented to be a part of clinically applied anticancer drugs like dasatinib and alpelisib . Derivatives of this scaffold have shown potent and selective inhibitory activity against various human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .

Antimicrobial Activity

Compounds based on the 2-aminothiazole structure have been reported to exhibit significant antimicrobial properties. This includes activity against a range of pathogenic microorganisms, suggesting potential for the development of new antibiotics or antiseptics .

Anti-inflammatory Agents

The anti-inflammatory properties of 2-aminothiazole derivatives make them candidates for the treatment of chronic inflammatory diseases. They can potentially inhibit key pathways involved in the inflammatory response .

Antioxidant Properties

These compounds can also act as antioxidants, helping to protect cells from the damage caused by free radicals. This property is beneficial in the prevention of diseases associated with oxidative stress .

Antiviral Agents

The structural versatility of 2-aminothiazole allows for the development of compounds with antiviral activities. This could be particularly useful in the design of drugs targeting specific viral infections .

Anticonvulsant Effects

Some derivatives of 2-aminothiazole have been explored for their anticonvulsant effects, which could lead to new treatments for epilepsy and other seizure-related disorders .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-4-naphthalen-2-yl-1H-pyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c16-8-13-14(9-18-15(13)17)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,9,18H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUAUIDSXJHFQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CNC(=C3C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377074 |

Source

|

| Record name | 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile | |

CAS RN |

338400-97-8 |

Source

|

| Record name | 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.